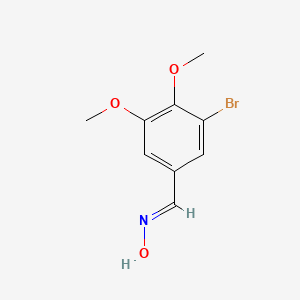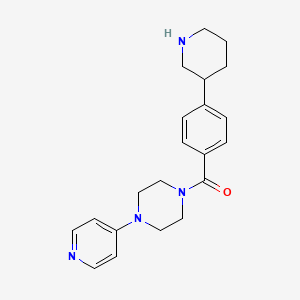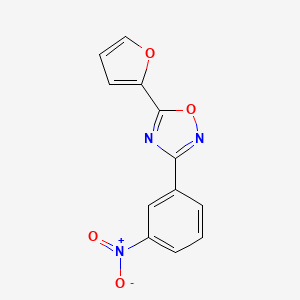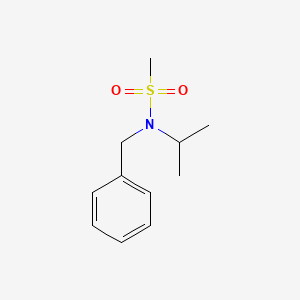![molecular formula C18H22N2O2 B5567158 3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5567158.png)
3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol” is a quinoline derivative. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring . The presence of the diallylamino and methoxy functional groups may significantly influence the compound’s properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with the diallylamino, methoxy, and methyl groups attached at the 3rd, 6th, and 2nd positions, respectively . The exact structure and its properties would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the diallylamino, methoxy, and methyl groups. The diallylamino group might participate in reactions involving the nitrogen atom, while the methoxy group could undergo reactions involving the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the diallylamino and methoxy groups might increase the compound’s polarity, potentially affecting its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A study by Vandekerckhove et al. (2015) discussed the synthesis of functionalized aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines as novel synthetic intermediates. These compounds were then evaluated for their antiplasmodial and antifungal activity, revealing moderate potency against Plasmodium falciparum strains and notable antifungal efficacy against specific pathogens (Vandekerckhove et al., 2015).
Material Science and Corrosion Inhibition
In the field of material science, Tazouti et al. (2016) synthesized quinoxalinone derivatives to study their effects on mild steel corrosion inhibition in acidic media. These compounds acted as mixed-type inhibitors, showcasing the potential of quinoline derivatives in protecting metals against corrosion, which could be relevant for industrial applications (Tazouti et al., 2016).
Photoluminescence and Electroluminescence
Barberis et al. (2006) explored the synthesis and optical properties of aluminum and zinc quinolates with a styryl substituent at the 2-position. These complexes showed improved thermal stability and solubility compared to reference compounds, emitting blue-green light with potential applications in organic light-emitting diodes (OLEDs) (Barberis et al., 2006).
Chemotherapeutic Research
Watermeyer et al. (2009) reported on bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties, detailing their synthesis and crystal structures. These compounds are pharmacologically relevant, indicating the versatility of quinoline derivatives in developing new chemotherapeutic agents (Watermeyer et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[[bis(prop-2-enyl)amino]methyl]-6-methoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-5-9-20(10-6-2)12-16-13(3)19-17-8-7-14(22-4)11-15(17)18(16)21/h5-8,11H,1-2,9-10,12H2,3-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCDGMQZXVBJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[Bis(prop-2-EN-1-YL)amino]methyl}-6-methoxy-2-methylquinolin-4-OL | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-benzoylspiro[cyclohexane-1,4'-[1,2,3]triazolo[5,1-c][1,4]oxazin]-6'(7'H)-one](/img/structure/B5567079.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-pyridinylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567086.png)




![4-[(3,4-dimethoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5567134.png)
![methyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5567139.png)


![methyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5567169.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 2-furoate](/img/structure/B5567173.png)
![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5567176.png)
